

Benzene-1,3,5-tricarbaldehyde molecular weight and formula

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Compound of Interest

Compound Name: Benzene-1,3,5-tricarbaldehyde

Cat. No.: B1224647

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In-Depth Technical Guide: Benzene-1,3,5-tricarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **benzene-1,3,5-tricarbaldehyde**, along with key experimental protocols for its synthesis and analysis.

Core Molecular Information

Benzene-1,3,5-tricarbaldehyde, a key building block in the synthesis of various functional materials, possesses the following fundamental molecular characteristics:

Property	Value
Molecular Formula	C ₉ H ₆ O ₃
Molecular Weight	162.14 g/mol
CAS Number	3163-76-6
Appearance	White to off-white crystalline powder
Melting Point	156-161 °C
Purity (typical)	>98.0% (GC)
IUPAC Name	benzene-1,3,5-tricarbaldehyde
Synonyms	1,3,5-Triformylbenzene, Trimesaldehyde

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **benzene-1,3,5-tricarbaldehyde** are crucial for its effective utilization in research and development.

Synthesis of Benzene-1,3,5-tricarbaldehyde

A common synthetic route to **benzene-1,3,5-tricarbaldehyde** involves the oxidation of 1,3,5-trimethylbenzene (mesitylene). The following is a representative experimental protocol.

Materials:

- 1,3,5-Trimethylbenzene (Mesitylene)
- Potassium permanganate (KMnO₄)
- Sulfuric acid (H₂SO₄)
- Sodium bisulfite (NaHSO₃)
- Dichloromethane (CH₂Cl₂)
- Anhydrous magnesium sulfate (MgSO₄)

- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO_3)
- Deionized water

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 1,3,5-trimethylbenzene in a suitable solvent such as pyridine or a mixture of t-butanol and water.
- Slowly add a solution of potassium permanganate in water to the reaction mixture while stirring vigorously. The reaction is exothermic and the temperature should be carefully controlled.
- After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.
- Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.
- Acidify the filtrate with dilute sulfuric acid.
- To remove any remaining manganese dioxide, add a saturated solution of sodium bisulfite until the solution becomes colorless.
- Extract the aqueous solution with dichloromethane.
- Combine the organic extracts and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
- Purify the crude **benzene-1,3,5-tricarbaldehyde** by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to obtain a crystalline solid.

Analytical Protocols

Accurate characterization of **benzene-1,3,5-tricarbaldehyde** is essential to ensure its purity and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR (Proton NMR):
 - Solvent: Deuterated chloroform (CDCl_3) or Deuterated dimethyl sulfoxide (DMSO-d_6).
 - Instrument: 400 MHz or 500 MHz NMR spectrometer.
 - Procedure: Dissolve a small amount of the sample in the chosen deuterated solvent. Acquire the spectrum using standard parameters. The expected spectrum will show a singlet for the aldehydic protons and a singlet for the aromatic protons.
- ^{13}C NMR (Carbon-13 NMR):
 - Solvent: Deuterated chloroform (CDCl_3) or Deuterated dimethyl sulfoxide (DMSO-d_6).
 - Instrument: 100 MHz or 125 MHz NMR spectrometer.
 - Procedure: Dissolve a sufficient amount of the sample in the chosen deuterated solvent. Acquire the spectrum using standard parameters with proton decoupling. The expected spectrum will show distinct signals for the carbonyl carbons and the aromatic carbons.

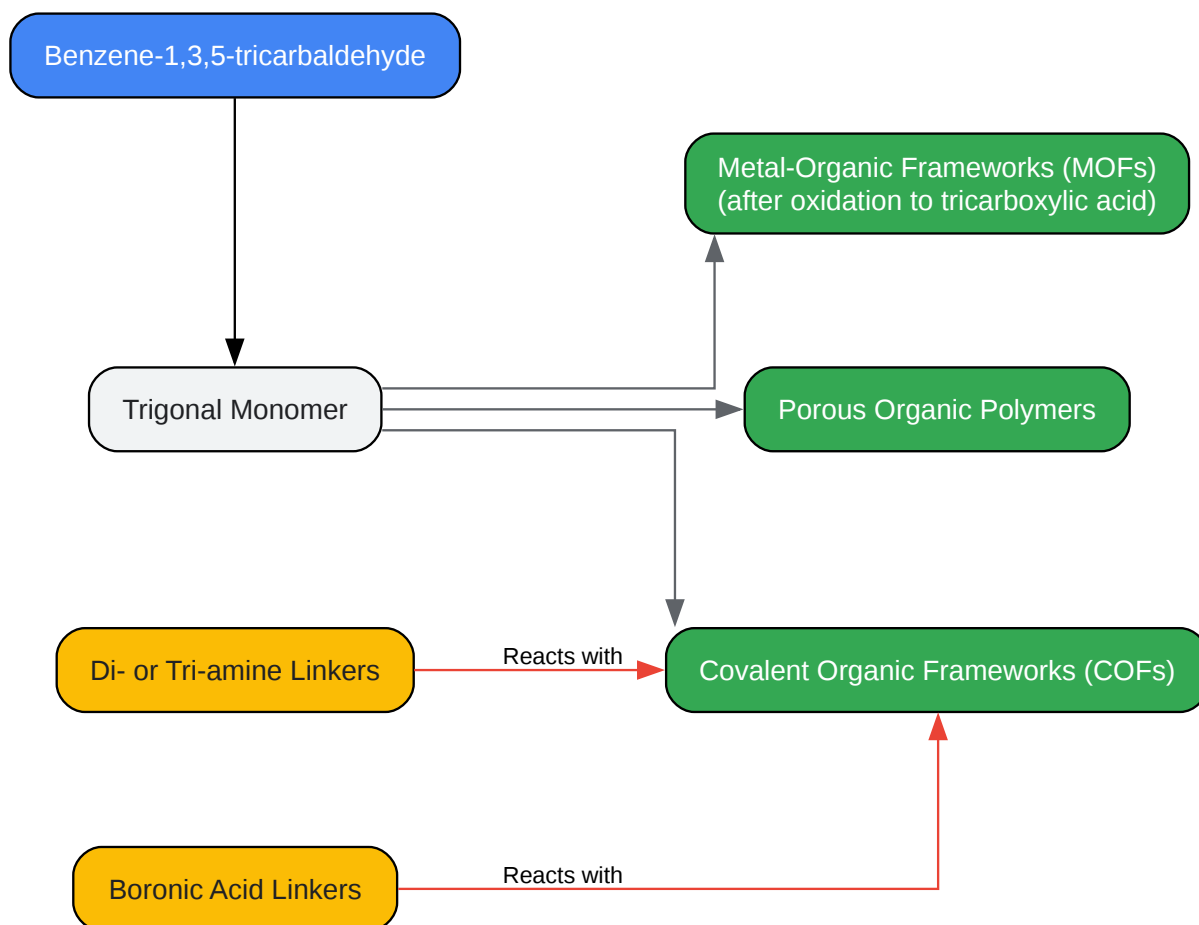
High-Performance Liquid Chromatography (HPLC):

- Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size) is typically suitable.
- Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is commonly used. A typical gradient might start from 20% acetonitrile and increase to 80% over 20 minutes.
- Flow Rate: 1.0 mL/min.

- Detection: UV detection at a wavelength of 254 nm.
- Procedure: Prepare a standard solution of **benzene-1,3,5-tricarbaldehyde** in the mobile phase. Inject the sample and the standard solution into the HPLC system and record the chromatograms. The retention time and peak area can be used for identification and quantification.

Logical Relationships and Pathways

The following diagram illustrates the central role of **benzene-1,3,5-tricarbaldehyde** as a versatile building block in the synthesis of complex macromolecular structures.



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